molecular formula C20H17ClN2O4 B11949056 N-(3-chloro-2-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide CAS No. 853330-13-9

N-(3-chloro-2-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide

Cat. No.: B11949056
CAS No.: 853330-13-9
M. Wt: 384.8 g/mol
InChI Key: SOBBONLEVIIJIP-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide is a propanamide derivative featuring a furan ring substituted with a 3-nitrophenyl group and an amide-linked 3-chloro-2-methylphenyl moiety. Its molecular formula is C₂₁H₁₈ClN₂O₅ (molecular weight: 413.84 g/mol).

Properties

CAS No.

853330-13-9

Molecular Formula

C20H17ClN2O4

Molecular Weight

384.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide

InChI

InChI=1S/C20H17ClN2O4/c1-13-17(21)6-3-7-18(13)22-20(24)11-9-16-8-10-19(27-16)14-4-2-5-15(12-14)23(25)26/h2-8,10,12H,9,11H2,1H3,(H,22,24)

InChI Key

SOBBONLEVIIJIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Amide Bond: This can be achieved by reacting an appropriate acid chloride with an amine. For example, 3-chloro-2-methylbenzoic acid can be converted to its acid chloride using thionyl chloride, followed by reaction with 3-[5-(3-nitrophenyl)-2-furyl]propanamine.

    Substitution Reactions:

    Cyclization: The formation of the furan ring might involve cyclization reactions using appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group might yield various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing its propanamide backbone or furan/heterocyclic substituents.

Propanamide Derivatives with Furan Substituents

Table 1: Structural and Physical Comparison
Compound Name Substituent on Amide Nitrogen Furan Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound 3-chloro-2-methylphenyl 3-nitrophenyl C₂₁H₁₈ClN₂O₅ 413.84 Not reported Nitro group enhances electron deficiency; chloro and methyl groups add steric bulk.
N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide 2-nitrophenyl 3-nitrophenyl C₁₉H₁₅N₃O₆ 381.34 Not reported Dual nitro groups may increase polarity but reduce solubility.
3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chloro-2-methylphenyl)propanamide 3-chloro-2-methylphenyl 4-bromophenyl C₂₀H₁₇BrClNO₂ 418.72 Not reported Bromine introduces steric bulk and potential halogen bonding.
N-(3-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide 3-chlorophenyl 4-methoxyphenyl C₂₀H₁₈ClNO₃ 355.82 Not reported Methoxy group enhances electron density, possibly improving solubility.

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The nitro group (target compound) increases electrophilicity compared to methoxy (electron-donating) or bromo (halogen) substituents.
  • Steric effects : The 3-chloro-2-methylphenyl group in the target compound introduces greater steric hindrance than unsubstituted phenyl rings.

Propanamide Derivatives with Heterocyclic Modifications

Table 2: Comparison with Thiazole/Oxadiazole Analogs
Compound ID Core Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Biological Activity
7c Oxadiazole-thiazole 3-methylphenyl C₁₆H₁₇N₅O₂S₂ 375 134–178 Not reported
8h Oxadiazole-thiazole 3-nitrophenyl C₁₅H₁₃N₅O₄S₂ 407.43 158–159 Not reported
Compound 31 Thiazole-furan 4-fluorophenyl (thiazole) C₁₆H₁₄FN₃O₂ 315.30 Not reported KPNB1 inhibitor; anticancer activity in cell assays.

Key Observations :

  • Heterocyclic influence : Thiazole and oxadiazole rings (e.g., Compound 31 ) introduce nitrogen-rich environments, which may enhance hydrogen bonding and biological targeting compared to furan-based analogs.
  • Bioactivity : Thiazole derivatives like Compound 31 demonstrate specific enzyme inhibition, suggesting that the target compound’s furan core could be modified for similar applications.

Impact of Alkyl Chain Length (Non-Furan Analogs)

Evidence from non-furan propanamides (e.g., 5a–5d in ) shows that increasing alkyl chain length correlates with reduced melting points (e.g., 180–182°C for butyramide 5a vs. 142–143°C for hexanamide 5c). This trend suggests that the target compound’s rigid furan ring may counteract such melting point depression.

Biological Activity

N-(3-chloro-2-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide (CAS Number: 853330-13-9) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H17ClN2O4C_{20}H_{17}ClN_{2}O_{4} with a molecular weight of 384.8 g/mol. The structure features a chloro-substituted aromatic ring and a furan moiety, which are critical for its biological activity.

PropertyValue
CAS Number853330-13-9
Molecular FormulaC20H17ClN2O4C_{20}H_{17}ClN_{2}O_{4}
Molecular Weight384.8 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the presence of electron-withdrawing groups such as nitro groups on aromatic rings has been correlated with enhanced cytotoxicity against various cancer cell lines. The compound's structure suggests potential interaction with key cellular pathways involved in cancer proliferation.

  • Case Study : A study investigated the cytotoxic effects of structurally related compounds on human cancer cell lines, revealing that modifications to the aromatic rings significantly impacted their IC50 values (the concentration required to inhibit cell growth by 50%). For example, compounds with a nitro group at the para position demonstrated IC50 values lower than those without such substitutions.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Its effectiveness against both Gram-positive and Gram-negative bacteria is noteworthy.

  • Antibacterial Assays : In vitro tests have shown that similar compounds exhibit varying degrees of antibacterial activity, often measured by Minimum Inhibitory Concentration (MIC). For example:
    • Against Staphylococcus aureus: MIC values around 75 µg/mL.
    • Against Escherichia coli: MIC values ranging from 125 to 150 µg/mL.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that specific substituents on the phenyl and furan rings are crucial for enhancing biological activity:

  • Chloro Substituents : The presence of chlorine atoms has been linked to increased potency in both anticancer and antimicrobial activities.
  • Nitro Groups : The introduction of nitro groups on the aromatic systems enhances electron deficiency, which is favorable for interactions with biological targets.

Research Findings

A review of diverse literature sources highlights several important findings regarding the biological activities of similar compounds:

  • Cytotoxicity Studies : Compounds structurally similar to this compound have shown promising results in inhibiting tumor cell growth, particularly in breast and lung cancer models.
  • Mechanism of Action : Preliminary investigations suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways, although further studies are required to elucidate the exact mechanisms involved.

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